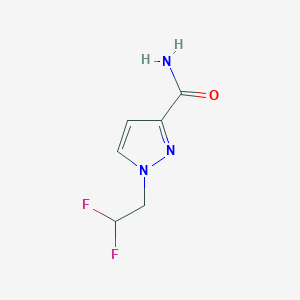

1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-(2,2-difluoroethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F2N3O/c7-5(8)3-11-2-1-4(10-11)6(9)12/h1-2,5H,3H2,(H2,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCVNWBNWNBKAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1C(=O)N)CC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2,2-difluoroethylamine with pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of biological pathways and the inhibition of target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide are compared below with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Structural Analogues and Substituent Effects

Biological Activity

1-(2,2-Difluoroethyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, affecting key biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound potentially inhibits specific enzymes by binding to their active sites, thereby altering their function.

- Receptor Modulation: It may also interact with receptors, acting as either an agonist or antagonist depending on the biological context.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity: Several studies have demonstrated its potential to inhibit tumor growth in various cancer cell lines. For instance, derivatives of pyrazole compounds have shown significant cytotoxic effects against A549 lung cancer cells with IC50 values indicating potent activity .

- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory properties, showing efficacy comparable to established anti-inflammatory agents like indomethacin .

- Antimicrobial Properties: Some derivatives exhibit notable antibacterial and antifungal activity, making them candidates for developing new antimicrobial agents .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 3-Amino-1-(2,2-difluoroethyl)-N,N-dimethyl-1H-pyrazole-4-carboxamide | Structure | Enzyme inhibition | 26 |

| 3-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbonitrile | Structure | Anticancer activity | 49.85 |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | Structure | CDK2 inhibition | 0.067 |

Case Studies

Several case studies highlight the efficacy of this compound in various applications:

- Anticancer Research : A study conducted on different pyrazole derivatives revealed that compounds similar to this compound exhibited significant apoptosis in cancer cells. The mechanism was linked to the activation of pro-apoptotic pathways and inhibition of anti-apoptotic factors.

- Anti-inflammatory Studies : In vivo models demonstrated that the compound reduced edema in carrageenan-induced inflammation models, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Antimicrobial Testing : Laboratory tests indicated that derivatives showed effective inhibition against various bacterial strains, supporting their development as novel antibiotics.

Q & A

Q. What are the optimal synthetic routes for 1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxamide, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization involves iterative adjustments to temperature, solvent polarity, and catalyst loading. For pyrazole derivatives like this compound, coupling reactions between pyrazole-3-carboxylic acid and 2,2-difluoroethylamine are common. Key parameters include:

- Temperature: 80–100°C to balance reaction rate and side-product formation.

- Catalysts: Amide coupling agents (e.g., HATU or EDCI) improve yields by activating carboxyl groups .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: Use a multi-technique approach:

Q. How can researchers address solubility and stability challenges in aqueous and organic solvents?

Methodological Answer:

- Solubility Screening: Test DMSO for stock solutions (10 mM) and dilute into PBS (pH 7.4) or ethanol. Monitor precipitation via dynamic light scattering .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze decomposition products using LC-MS to identify hydrolytic or oxidative pathways .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

Methodological Answer:

- Quantum Mechanics (QM): Use density functional theory (DFT) at the B3LYP/6-31G* level to model electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Molecular Dynamics (MD): Simulate ligand-protein binding (e.g., pyrazole-carboxamide motifs in kinase inhibitors) with AMBER or GROMACS. Focus on hydrogen bonding with active-site residues .

- Reaction Path Search: Apply artificial force-induced reaction (AFIR) methods to explore plausible reaction mechanisms (e.g., amide bond formation) .

Q. How can contradictory data on reaction yields or biological activity be resolved?

Methodological Answer:

- Factorial Design: Use a 2^k factorial approach to isolate variables (e.g., solvent polarity, temperature) affecting yield discrepancies .

- Statistical Validation: Apply ANOVA to compare biological replicates. For IC50 variability, ensure consistent cell passage numbers and assay controls (e.g., staurosporine as a positive control) .

Q. What methodologies are recommended for studying the compound’s ecological impact, given limited toxicity data?

Methodological Answer:

- Read-Across Analysis: Use data from structurally similar compounds (e.g., pyrazole-3-carboxamides) to estimate biodegradability and toxicity .

- In Silico Ecotoxicity: Apply tools like ECOSAR to predict acute aquatic toxicity (e.g., LC50 for fish) based on functional groups .

- Microcosm Studies: Evaluate soil mobility and microbial degradation under controlled conditions (OECD 307 guidelines) .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.